Cas no 228256-58-4 (1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro-)

6-Bromo-1,2,3,4-tetrahydro-1-naphthalenol is a brominated tetralin derivative with a hydroxyl functional group, offering utility as an intermediate in organic synthesis. Its partially hydrogenated naphthalene core enhances stability while retaining reactivity for further functionalization. The bromine substituent provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable in pharmaceutical and agrochemical research. The hydroxyl group allows for additional derivatization, including etherification or esterification. This compound’s balanced reactivity and structural features make it suitable for constructing complex polycyclic frameworks. It is typically handled under inert conditions due to sensitivity to oxidation. Purity and consistent quality are critical for reproducible results in synthetic applications.
1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro- structure
228256-58-4 structure
Product Name:1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro-
CAS No:228256-58-4
MF:C10H11BrO
MW:227.097742319107
MDL:MFCD30291798
CID:1412304
PubChem ID:18469932
Update Time:2025-10-28

1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro-
    • 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
    • RFYHJMTWWYDROP-UHFFFAOYSA-N
    • SCHEMBL7679993
    • 6-bromotetralin-1-ol
    • 228256-58-4
    • AT36502
    • MDL: MFCD30291798
    • Inchi: 1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2
    • InChI Key: RFYHJMTWWYDROP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CCCC2O

Computed Properties

  • Exact Mass: 225.99900
  • Monoisotopic Mass: 225.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.81880

1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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228256-58-4 95%
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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Additional information on 1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro-

1-Naphthalenol, 6-Bromo-1,2,3,4-Tetrahydro: A Comprehensive Overview

1-Naphthalenol, 6-bromo-1,2,3,4-tetrahydro, also known by its CAS registry number CAS No. 228256-58-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of tetrahydronaphthalenol, which itself is a bicyclic aromatic alcohol. The presence of a bromine atom at the 6-position introduces unique electronic and structural properties that make this compound particularly interesting for various applications.

The structure of 1-naphthalenol is characterized by a partially saturated naphthalene ring system with an alcohol group at position 1. The tetrahydro prefix indicates that four of the six-membered rings are hydrogenated, resulting in a bicyclic structure with one saturated ring and one aromatic ring. The bromine substitution at position 6 further modulates the electronic properties of the molecule, making it suitable for a wide range of chemical reactions and applications.

Recent studies have highlighted the potential of 6-bromo-1-tetrahydronaphthalenol in the synthesis of advanced materials. For instance, researchers have explored its use as an intermediate in the production of high-performance polymers and organic semiconductors. The compound's ability to undergo various nucleophilic and electrophilic substitutions has been leveraged to create materials with tailored electronic properties.

In terms of synthesis, CAS No. 228256-58-4 can be prepared through a variety of methods. One common approach involves the bromination of tetrahydronaphthalenol using elemental bromine or other brominating agents under controlled conditions. This reaction typically occurs at position 6 due to the directing effects of the hydroxyl group and the electron-rich nature of the tetrahydro ring system.

The compound's applications extend beyond material science into pharmaceuticals and agrochemicals. Its unique structure allows for interactions with biological systems, making it a promising candidate for drug development. Recent research has focused on its potential as a lead compound in anti-cancer drug design due to its ability to inhibit specific enzymes involved in cell proliferation.

In addition to its chemical applications, 1-naphthalenol derivatives have been studied for their environmental impact. Researchers have investigated their biodegradation pathways and toxicity profiles to assess their safety for industrial use. These studies have provided valuable insights into optimizing synthesis methods to minimize environmental footprint.

The future of CAS No. 228256-58-4 looks promising as advancements in synthetic chemistry continue to unlock new possibilities. With ongoing research into its properties and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.

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